1-(Trifluoromethanesulfonyl)pentan-2-one
Description
1-(Trifluoromethanesulfonyl)pentan-2-one is a sulfonated ketone derivative characterized by a trifluoromethanesulfonyl (CF₃SO₂-) group attached to the pentan-2-one backbone. This electron-withdrawing substituent significantly alters the compound’s electronic and steric properties, enhancing its electrophilicity and stability compared to non-sulfonated analogs.
Properties
CAS No. |
61286-70-2 |
|---|---|
Molecular Formula |
C6H9F3O3S |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
1-(trifluoromethylsulfonyl)pentan-2-one |
InChI |
InChI=1S/C6H9F3O3S/c1-2-3-5(10)4-13(11,12)6(7,8)9/h2-4H2,1H3 |
InChI Key |
VDZCYGDXCRYRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The trifluoromethanesulfonyl group imparts higher molecular weight and polarity compared to phenylsulfonyl or aryl-substituted analogs.
- The phenylsulfonyl derivative is a crystalline solid (mp 54–55°C), whereas trifluoromethyl-substituted analogs (e.g., ) are typically liquids, reflecting reduced crystallinity due to bulky substituents.
Selectivity and Yield Trends
- Substituents influence reaction efficiency. For example, 5-(pyridin-4-yl)pentan-2-one was synthesized in 38% yield , lower than the 68% yield for the phenylsulfonyl analog , highlighting steric and electronic challenges with bulkier groups.
Preparation Methods
Acetylide-Based Assembly (Modified from Doubtnut Protocol )
The ethyne-to-pentan-2-one route involves:
-
Deprotonation : Ethyne → acetylide ion using NaNH2.
-
Alkylation : Sequential addition of CH3CH2Br and CH3Br to extend the carbon chain.
-
Oxymercuration-demercuration : Conversion of pent-2-yne to pentan-2-one via Hg(OAc)2/NaBH4.
Key Data :
Triflyl Group Installation Strategies
Enolate-Mediated Sulfonation
Pentan-2-one’s α-hydrogens (pKa ≈ 20) can be deprotonated using strong bases (e.g., LDA, NaHMDS) to form nucleophilic enolates, which react with CF3SO2Cl:
Mechanism :
-
Enolate formation:
-
Electrophilic trapping:
Optimization Insights :
Direct Electrophilic Sulfonation
While less common for aliphatic ketones, Lewis acid-catalyzed reactions may activate pentan-2-one toward CF3SO2Cl:
Conditions :
Radical Coupling Approaches
Emerging methods using photoredox catalysis enable C–H functionalization:
Exemplar Protocol :
-
Initiator : [Ir(ppy)3] (2 mol%)
-
Conditions : Blue LEDs, DMF, CF3SO2Cl (2 equiv)
One-Pot Methodologies
Integrating ketone synthesis and sulfonation could enhance efficiency:
Proposed Pathway :
Challenges :
-
Compatibility of Hg(II) with subsequent sulfonation steps.
-
pH sensitivity during workup.
Stability and Purification Considerations
-
Thermal Decomposition : Triflyl ketones degrade above 150°C, necessitating low-temperature processing.
-
Chromatography : Silica gel may cause hydrolysis; neutral alumina is preferred.
-
Storage : −20°C under argon to prevent moisture-induced decomposition.
Analytical Characterization
Critical spectral data for validation:
-
IR : ν 1350–1380 cm⁻¹ (S=O asym), 1150–1180 cm⁻¹ (S=O sym).
-
MS : m/z 246 [M+H]+.
Industrial-Scale Feasibility
Cost Drivers :
Process Recommendations :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(Trifluoromethanesulfonyl)pentan-2-one to achieve high yields and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate catalysts (e.g., Lewis acids like BF₃·OEt₂) and reaction conditions (e.g., anhydrous solvents, controlled temperatures). For example, trifluoromethanesulfonyl group introduction may require stepwise protection-deprotection strategies to prevent side reactions. Characterization via NMR (¹H/¹³C) and HPLC ensures purity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming trifluoromethanesulfonyl group integrity, while ¹H/¹³C NMR identifies ketone and alkyl chain environments .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies use accelerated degradation experiments (e.g., 40–80°C, pH 1–13) monitored via HPLC. The trifluoromethanesulfonyl group is typically stable in acidic conditions but may hydrolyze under prolonged basic conditions. Storage recommendations include inert atmospheres and low temperatures .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethanesulfonyl group activates the ketone toward nucleophilic attack. Density Functional Theory (DFT) calculations can model transition states and charge distribution. Experimental validation involves kinetic studies with varying nucleophiles (e.g., Grignard reagents, amines) to assess rate constants and regioselectivity .
Q. How do structural modifications (e.g., substituent position on the phenyl ring) alter the compound’s biological interactions?
- Methodological Answer : Comparative studies with analogs (e.g., meta vs. para trifluoromethyl substitution) assess binding affinity to target enzymes (e.g., cytochrome P450). Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies interactions, while molecular docking predicts binding modes .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Solutions include:
- Reproducibility Checks : Independent synthesis and bioassays across labs.
- Metabolite Profiling : LC-MS identifies degradation products that may confound results.
- Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., OECD guidelines) .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradability and toxicity. Molecular dynamics simulations predict interactions with aquatic receptors, while High-Throughput Screening (HTS) assesses ecotoxicological endpoints (e.g., Daphnia magna LC₅₀) .
Comparative Analysis
Q. How does the trifluoromethanesulfonyl group influence reactivity compared to other electron-withdrawing groups (e.g., nitro, sulfonyl)?
- Methodological Answer : Substituent effects are quantified via Hammett σ constants. The trifluoromethanesulfonyl group (σₚ ≈ 1.5) exhibits stronger electron withdrawal than sulfonyl (σₚ ≈ 0.9), accelerating electrophilic reactions. Comparative kinetic studies and X-ray crystallography reveal steric and electronic differences .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Immediate flushing with water for eye/skin contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
